molecular formula C14H18N2O2 B13113646 Benzyl ((1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl)carbamate

Benzyl ((1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl)carbamate

Cat. No.: B13113646
M. Wt: 246.30 g/mol
InChI Key: ZXHQWOAQDFXOKW-OCCSQVGLSA-N
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Description

Benzyl((1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl)carbamate: is a chemical compound with the molecular formula C14H18N2O2 It is characterized by a bicyclic structure that includes an azabicycloheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl((1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl)carbamate typically involves the reaction of benzyl chloroformate with (1R,6R)-3-azabicyclo[4.1.0]heptan-1-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Benzyl((1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, Benzyl((1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: In medicinal chemistry, Benzyl((1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl)carbamate is investigated for its potential pharmacological properties. It may be explored as a candidate for drug development, particularly for its interactions with specific biological targets.

Industry: In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl((1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • (1R,6R)-7-Oxabicyclo[4.1.0]heptan-2-one
  • rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol

Comparison: Compared to similar compounds, Benzyl((1R,6R)-3-azabicyclo[410]heptan-1-yl)carbamate is unique due to its specific azabicycloheptane structure and the presence of a benzyl carbamate group

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

benzyl N-[(1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl]carbamate

InChI

InChI=1S/C14H18N2O2/c17-13(18-9-11-4-2-1-3-5-11)16-14-8-12(14)6-7-15-10-14/h1-5,12,15H,6-10H2,(H,16,17)/t12-,14+/m1/s1

InChI Key

ZXHQWOAQDFXOKW-OCCSQVGLSA-N

Isomeric SMILES

C1CNC[C@@]2([C@H]1C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CNCC2(C1C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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